![molecular formula C18H16N2O4 B3157760 N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-82-9](/img/structure/B3157760.png)
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DIMEB, is a synthetic compound that has been studied for its potential therapeutic effects.
Scientific Research Applications
Biological Effects and Therapeutic Potentials
Neuroprotective and Therapeutic Effects : Research into compounds with similar structural features, such as indole derivatives, has highlighted their importance in neuroprotective and therapeutic effects against a variety of neurological disorders. This includes exploring the roles of indole-based compounds in modulating neurotransmitter systems, offering potential insights into their application in treating psychiatric and neurological diseases (Horak et al., 2014).
Antioxidant and Detoxification Effects : N-acetylcysteine, a well-studied compound, showcases the broad potential of compounds with thiol groups in antioxidant activities, modulation of inflammation, and detoxification processes. This underscores the interest in compounds that can influence cellular redox states and offer protective effects against oxidative stress (Samuni et al., 2013).
Antituberculosis Activity : Studies have examined the antituberculosis potential of organotin(IV) complexes, suggesting a route of investigation for compounds with potential antimicrobial activities. This highlights the possibility of exploring "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in contexts where antimicrobial or antituberculosis activities are of interest (Iqbal et al., 2015).
Molecular Mechanisms
- Interactions with Neurotransmitter Systems : The modulation of glutamate receptors, particularly NMDA receptors, by compounds like ketamine, provides a framework for investigating how structurally similar compounds might interact with neurotransmitter systems to exert their effects. This could be relevant for assessing the potential of "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in neuromodulation or neuroprotection (Peltoniemi et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQOVQAHUQPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.